molecular formula C9H16O3 B14412035 tert-Butyl pent-4-eneperoxoate CAS No. 84210-61-7

tert-Butyl pent-4-eneperoxoate

Cat. No.: B14412035
CAS No.: 84210-61-7
M. Wt: 172.22 g/mol
InChI Key: QOAAVHKGJQTNCE-UHFFFAOYSA-N
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Description

tert-Butyl pent-4-eneperoxoate is a chemical reagent classified as a peroxy ester. Compounds of this class are primarily valued in research and industrial chemistry for their ability to function as initiators for radical polymerization reactions. The thermal decomposition of this compound generates free radicals, which can initiate the polymerization of various vinyl monomers, such as styrenes, (meth)acrylates, and other unsaturated compounds, making it a subject of interest in the synthesis of novel polymers and materials science. The pent-4-ene moiety within its structure may also offer potential for further chemical modification or incorporation into polymer backbones, providing a unique reactive handle for researchers. Peroxy esters require strict safety protocols, including storage at recommended temperatures and handling in minimal quantities to mitigate risks of thermal decomposition. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the specific Safety Data Sheet (SDS) and conduct a thorough risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84210-61-7

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

tert-butyl pent-4-eneperoxoate

InChI

InChI=1S/C9H16O3/c1-5-6-7-8(10)11-12-9(2,3)4/h5H,1,6-7H2,2-4H3

InChI Key

QOAAVHKGJQTNCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)CCC=C

Origin of Product

United States

Synthetic Methodologies and Derivatization of Tert Butyl Pent 4 Eneperoxoate

Established Synthetic Pathways for tert-Butyl pent-4-eneperoxoate

The primary and most established method for the synthesis of tert-butyl peresters, including this compound, involves the acylation of tert-butyl hydroperoxide with a corresponding acyl chloride. nih.govbeilstein-journals.org This method is widely applicable and relies on the nucleophilic attack of the hydroperoxide on the electrophilic carbonyl carbon of the acyl chloride.

The synthesis of this compound via this pathway commences with the preparation of the requisite acyl chloride, pent-4-enoyl chloride. This precursor is typically synthesized from pent-4-enoic acid through reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemblink.comevitachem.com The reaction with thionyl chloride, for instance, proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. evitachem.com

Once pent-4-enoyl chloride is obtained, it is reacted with tert-butyl hydroperoxide to yield the target peroxoate. This reaction is generally performed in the presence of a base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product. The choice of solvent and reaction temperature is critical to ensure the stability of the peroxide product.

Table 1: Established Synthesis of this compound

StepReactantsReagentsProductKey Considerations
1Pent-4-enoic acidThionyl chloride or Oxalyl chloridePent-4-enoyl chlorideReaction is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
2Pent-4-enoyl chloride, tert-Butyl hydroperoxideBase (e.g., pyridine, triethylamine)This compoundTemperature control is crucial to prevent decomposition of the peroxide. nih.gov

Novel and Green Chemistry Approaches in Peroxoate Synthesis

In line with the principles of green chemistry, which advocate for the development of more environmentally benign chemical processes, novel synthetic routes to peroxoates are being explored. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. google.comresearchgate.net

One promising green approach for the synthesis of tert-butyl peresters involves the direct oxidation of aldehydes. This method bypasses the need for the preparation and use of acyl chlorides, which are corrosive and generate acidic byproducts. For the synthesis of this compound, this would involve the oxidation of pent-4-enal in the presence of tert-butyl hydroperoxide (TBHP). organic-chemistry.org Various catalytic systems, including metal-free options, have been developed for this type of transformation.

The use of microreactors or continuous flow systems represents another significant advancement in the green synthesis of organic peroxides. researchgate.net These systems offer enhanced heat and mass transfer, allowing for better control over reaction parameters and improved safety, which is particularly important when handling potentially explosive peroxides. The synthesis of tert-butyl hydroperoxide itself has been optimized using such systems, highlighting their potential for the production of its derivatives. researchgate.net

Furthermore, the use of hydrogen peroxide as a primary oxidant is a cornerstone of green peroxide synthesis, as it generates water as the only byproduct. google.com While direct application to this compound synthesis from pent-4-enoic acid and tert-butanol (B103910) with hydrogen peroxide might be challenging, the development of catalysts for such direct esterifications is an active area of research.

Table 2: Comparison of Synthetic Approaches

MethodPrecursorsKey FeaturesGreen Chemistry Aspects
Established AcylationPent-4-enoic acid, Thionyl chloride, tert-Butyl hydroperoxideWell-established, reliable.Generates corrosive byproducts (HCl, SO₂).
Aldehyde OxidationPent-4-enal, tert-Butyl hydroperoxideAvoids use of acyl chlorides.Higher atom economy, potentially milder conditions. organic-chemistry.org
Microreactor SynthesisVaries (e.g., Aldehyde Oxidation reagents)Improved safety and control. researchgate.netEnhanced energy efficiency, suitable for hazardous reactions.

Functionalization and Structural Modification of this compound Derivatives

The presence of a terminal alkene in the structure of this compound opens up numerous possibilities for its functionalization and the creation of novel derivatives. The reactivity of the double bond can be exploited to introduce a wide range of functional groups, leading to compounds with potentially new applications. It is important to select reaction conditions that are compatible with the peroxide group.

Epoxidation: The terminal double bond can be converted to an epoxide ring. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce functionalities like diols, amino alcohols, and ethers. The epoxidation of unsaturated carbonyl compounds is a well-known transformation. nih.gov

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the terminal alkene, leading to the corresponding primary alcohol. The reaction involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide and a base. youtube.com This provides a method to introduce a hydroxyl group at the terminal position of the pentenyl chain.

Thiol-Ene Reaction: The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, which proceeds with high efficiency and regioselectivity (anti-Markovnikov). wikipedia.orgacsgcipr.org This "click chemistry" reaction can be initiated by light or a radical initiator and allows for the straightforward introduction of a thioether linkage. diva-portal.orgrsc.org This method is valuable for attaching the peroxoate to various sulfur-containing molecules, including biomolecules or polymers. google.com

Table 3: Potential Functionalization Reactions of the Alkene Moiety

ReactionReagentsFunctional Group IntroducedPotential Applications of Derivative
Epoxidationm-CPBAEpoxideSynthesis of diols, amino alcohols, ethers. nih.gov
Hydroboration-Oxidation1. BH₃·THF2. H₂O₂, NaOHPrimary AlcoholIntroduction of a hydroxyl group for further modification. youtube.com
Thiol-Ene ReactionR-SH, Radical InitiatorThioetherConjugation to other molecules, surface modification. wikipedia.orgrsc.org

These derivatization strategies highlight the potential of this compound as a versatile building block for the synthesis of more complex molecules with tailored properties. The compatibility of these reactions with the peroxy ester functionality is a key consideration for successful synthesis. Radical-based multi-functionalization of alkenes using TBHP as a reactant also presents a pathway for creating diverse peroxy compounds. rsc.org

Decomposition Mechanisms and Radical Chemistry of Tert Butyl Pent 4 Eneperoxoate

Thermolytic and Other Initiation Mechanisms of Peroxide Bond Cleavage

The cleavage of the oxygen-oxygen bond in tert-butyl pent-4-eneperoxoate is the critical initiation step that unleashes its radical chemistry. This can be achieved through several methods, primarily by the application of heat (thermolysis), but also through photochemical and redox-catalyzed pathways.

Kinetics and Thermodynamics of Thermal Decomposition

The thermal decomposition of tert-butyl peroxy esters is a first-order reaction, with the rate primarily dependent on the stability of the radicals that can be formed. The O-O bond is inherently weak, and upon heating, it undergoes homolytic cleavage to produce a carboxyl radical and a tert-butoxy (B1229062) radical.

For this compound, the initial step is the scission of the peroxide bond. This process is influenced by the structure of the acyl group. Peroxy esters with primary alkyl groups, like the pent-4-enoyl group, typically decompose via a single-bond scission. gwdg.de The activation energies for such "primary" peroxy esters are generally around 140 kJ·mol⁻¹. gwdg.de The stability of the resulting radicals plays a significant role in the thermodynamics of the decomposition. The bond dissociation enthalpy for the O-O bond in alkyl peroxy esters is a key parameter. For instance, the bond dissociation enthalpy of diacetyl peroxide is approximately 38 kcal/mol. wayne.edu

Peroxy EsterSolventTemperature (°C)k_d (s⁻¹)Activation Energy (Ea) (kJ/mol)
tert-Butyl peroxyacetaten-heptane100-140Varies~140
tert-Butyl peroxy-n-butanoaten-heptane100-140Varies~140
tert-Butyl peroxypivalaten-heptane80-120Varies~120

Data compiled from analogous systems to illustrate typical values. gwdg.de

The rate of decomposition is also influenced by the solvent and pressure, although the primary determinant remains the temperature and the structure of the peroxy ester.

Photochemically and Redox-Catalyzed Radical Generation

Beyond thermal activation, radicals can be generated from this compound using photochemical methods. The peroxide bond can be cleaved by the absorption of UV light, leading to the same primary radical species as in thermolysis. acs.org This method allows for radical generation at lower temperatures than thermolysis, offering better control over the reaction. Photosensitizers can also be employed to facilitate the decomposition at specific wavelengths of light. acs.org

Redox catalysis offers another mild route to initiate the decomposition of organic peroxides. Transition metal ions, such as those of iron, copper, and cobalt, can participate in single-electron transfer (SET) reactions with the peroxide. noaa.govmdpi.com For example, Fe(II) can react with a peroxy ester to generate a tert-butoxy radical and a carboxylate anion, along with Fe(III). nih.govacs.org This process is a key component of Fenton-type chemistry and allows for radical generation under very mild conditions, even at room temperature. mdpi.comnih.gov The use of reducing agents like thiols in the presence of iron salts can also effectively catalyze the reductive cleavage of the peroxide bond. nih.govacs.org

Reactivity of Generated Radical Species from this compound

The initial homolytic cleavage of the O-O bond in this compound yields a tert-butoxy radical and a pent-4-enoyloxy radical. The pent-4-enoyloxy radical is highly unstable and readily undergoes decarboxylation to produce a 4-pentenyl radical and carbon dioxide. The subsequent chemistry is then dictated by the reactivity of the tert-butoxy radical and the 4-pentenyl radical.

Intermolecular Hydrogen Atom Transfer Reactions

The tert-butoxy radical is a highly reactive oxygen-centered radical that can readily abstract a hydrogen atom from a suitable donor molecule (RH) to form tert-butanol (B103910) and a new carbon-centered radical (R•). rsc.orgresearchgate.netlibretexts.org This intermolecular hydrogen atom transfer (HAT) is a common pathway in radical chemistry and is a key propagation step in many radical chain reactions. libretexts.org The rate of this abstraction is dependent on the strength of the C-H bond being broken. researchgate.net

The 4-pentenyl radical, being a carbon-centered radical, can also participate in intermolecular HAT reactions, although it is generally less reactive in this regard than the tert-butoxy radical.

Intramolecular Cyclization and Rearrangement Processes (e.g., formation of γ-butyrolactones)

A significant and synthetically valuable reaction pathway available to the 4-pentenyl radical is intramolecular cyclization. The presence of the double bond in the same molecule allows the radical center to add to the internal π-system. This cyclization can proceed via two main pathways: a 5-exo-trig cyclization to form a five-membered ring (a cyclopentylmethyl radical) or a 6-endo-trig cyclization to form a six-membered ring (a cyclohexyl radical). According to Baldwin's rules and extensive experimental evidence, the 5-exo-trig cyclization is kinetically favored for alkenyl radicals. capes.gov.brrsc.org

In the case of the 4-pentenyl radical derived from this compound, the 5-exo-trig cyclization leads to the formation of a substituted tetrahydrofuranylmethyl radical. This radical can then be trapped by an oxygen donor, and subsequent oxidation can lead to the formation of a stable γ-butyrolactone. capes.gov.brrsc.orgacs.org This transformation represents a powerful method for the construction of five-membered lactone rings, which are common motifs in natural products. acs.org The general scheme for this process is outlined below.

The efficiency and stereoselectivity of such radical cyclizations have been the subject of numerous studies, highlighting their utility in organic synthesis. capes.gov.brrsc.org

Radical Addition Reactions to Unsaturated Substrates

Both the tert-butoxy radical and the 4-pentenyl radical can undergo intermolecular addition reactions to unsaturated substrates, such as alkenes and alkynes. The tert-butoxy radical can add to a double bond to form a new carbon-centered radical, which can then propagate a polymerization or other radical chain process. wiley.compublish.csiro.au The regioselectivity of this addition is influenced by steric and electronic factors of the alkene. wiley.com

Similarly, the 4-pentenyl radical can add to an external alkene, leading to the formation of a new, larger radical species. This process is a fundamental step in many radical polymerization and addition reactions. rsc.org The competition between intramolecular cyclization and intermolecular addition for the 4-pentenyl radical is dependent on the concentration of the external unsaturated substrate. At low concentrations, intramolecular cyclization is favored, while at high concentrations, intermolecular addition becomes more prominent.

Influence of Solvent and Reaction Environment on Radical Cascade Pathways

The thermal decomposition of organic peresters like this compound is a complex process that can be affected by the surrounding solvent medium. americanchemistry.com The polarity of the solvent, its ability to donate a hydrogen atom, and its viscosity can all impact the fate of the initially formed radicals. Peresters are noted to be less affected by induced decomposition compared to other organic peroxides, such as diacyl peroxides, meaning they show smaller differences in decomposition rates between various solvents. americanchemistry.com However, the solvent's role in trapping intermediate radicals is critical in determining the final product landscape.

Research on the free radical-induced decomposition of this compound (referred to as tert-butyl perpent-4-enoate in some literature) has demonstrated the profound effect of the solvent on the reaction outcome. researchgate.net When the decomposition is initiated in the presence of hydrogen-donating solvents, a radical addition-cyclization-elimination cascade is observed, leading to the formation of 4-substituted γ-butyrolactones in significant yields (often 50% or greater). researchgate.net

In this process, a radical from the solvent (S•), generated via hydrogen abstraction by the initiator, adds to the terminal double bond of the perester. This is followed by an intramolecular cyclization onto the perester carbonyl group, leading to the elimination of a tert-butoxyl radical and the formation of the γ-lactone ring. The nature of the substituent at the 4-position of the lactone is determined by the solvent used.

The table below summarizes the products obtained from the reaction of this compound with various hydrogen-donating solvents.

Table 1: Products from the Reaction of tert-Butyl pent-4-eneperoxoate with Various Solvents

Solvent Radical Added (from solvent) Major Product
Cyclohexane Cyclohexyl 4-Cyclohexyl-γ-butyrolactone
Tetrahydrofuran 2-Tetrahydrofuryl 4-(2-Tetrahydrofuryl)-γ-butyrolactone
Dioxane 1,4-Dioxan-2-yl 4-(1,4-Dioxan-2-yl)-γ-butyrolactone
Isopropanol 1-Hydroxy-1-methylethyl 4-(1-Hydroxy-1-methylethyl)-γ-butyrolactone

Data sourced from research on free radical additions to γ-unsaturated peresters. researchgate.net

This reaction pathway highlights the solvent's role not just as a medium but as a reactive participant in the radical cascade. The efficiency of this process is also influenced by steric factors on the perester itself. For instance, similar reactions with tert-butyl 4-methyl-perpent-4-enoate and tert-butyl 2,2-dimethyl-perpent-4-enoate also yield the corresponding lactones, while the reaction fails with more sterically hindered or differently unsaturated peresters like tert-butyl 5-methyl-perhex-4-enoate. researchgate.net

Table 2: Rate Constants for the Decomposition of Related Unsaturated Peresters in Bromobenzene (B47551) at 102.6 °C

Compound Concentration (mol/L) Rate Constant (k x 10-4 s-1)
tert-Butyl syn-7-norbornenepercarboxylate 0.034 0.814
tert-Butyl anti-7-norbornenepercarboxylate 0.034 1.15
tert-Butyl 7-norbornanepercarboxylate (saturated analog) 0.034 0.629

Data from a study on the decomposition of tert-butyl 7-norbornene- and norbornane-percarboxylates, provided for illustrative purposes. mcmaster.ca

The data in Table 2 shows a rate-accelerating effect of the double bond in the 7-norbornene peresters compared to the saturated analog. mcmaster.ca This suggests that electronic effects from the unsaturated moiety in this compound could also play a role in its decomposition kinetics, and the interaction of the double bond with the solvent could further modulate this reactivity.

Applications of Tert Butyl Pent 4 Eneperoxoate in Polymer Science

Utilization as a Radical Polymerization Initiator

The core utility of tert-Butyl pent-4-eneperoxoate in polymer science stems from its peroxoester group, which can undergo thermal decomposition to generate radicals. These radicals can then initiate the polymerization of vinyl monomers. wikipedia.org

In conventional free radical polymerization (FRP), this compound can function as a standard thermal initiator. Upon heating, the peroxide bond (-O-O-) cleaves homolytically to form a tert-butoxyl radical and a pent-4-enoyloxyl radical. The latter can subsequently decarboxylate to form an alkenyl radical. These primary radicals initiate polymerization by adding to a monomer molecule.

A key feature of this inimer is the presence of the pent-4-enyl group (a terminal double bond). This double bond can itself undergo polymerization. When a growing polymer chain radical adds to the double bond of a this compound molecule that has already been incorporated into another polymer chain, a branch point is created. This process, known as self-condensing vinyl polymerization (SCVP), can lead to the formation of polymers with a branched or even hyperbranched structure in a single step. researchgate.netresearchgate.net This approach offers a straightforward method for producing branched vinyl polymers, which have distinct properties such as lower viscosity and higher solubility compared to their linear counterparts. researchgate.netresearchgate.net

The general mechanism for producing branched polymers using a peroxide monomer in this way makes the synthesis nearly as simple as preparing linear polymers. researchgate.net

Controlled radical polymerization (CRP) methods, also known as reversible-deactivation radical polymerization (RDRP), allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. sigmaaldrich.com The application of a functional initiator like this compound in these systems is complex and technique-dependent.

ATRP typically employs alkyl halides as initiators and a transition-metal complex (e.g., copper with a ligand) as the catalyst. acs.org Peroxides are not standard initiators for ATRP, and their presence can be problematic. For instance, using benzoyl peroxide with a Cu(I) complex can lead to electron-transfer reactions and the formation of copper benzoate (B1203000) species, altering the polymerization kinetics. acs.org

However, the field of ATRP has seen extensive development of functional initiators to create specialized polymers. nih.govresearchgate.netmdpi.com For example, difunctional initiators that can be cleaved under specific stimuli are used to produce mid-chain degradable polymers. nih.govmdpi.com While a peroxoate is not a typical ATRP initiating group, one could envision a strategy where a molecule contains both a peroxoate and a suitable ATRP initiating site (like an alkyl halide). In such a scenario, the two initiation mechanisms could potentially be used orthogonally.

More relevant is the concept of using functional initiators to create graft copolymers. A polymer backbone could be prepared using conventional polymerization with this compound, resulting in pendant vinyl groups. These vinyl groups could then be modified to introduce ATRP initiating sites for grafting a second polymer.

Table 1: Representative Conditions for ATRP Using a Functional Initiator This table illustrates typical conditions for ATRP using a functional initiator to synthesize a block copolymer, demonstrating the control achievable with this technique. The data is based on the synthesis of a polystyrene macroinitiator for subsequent chain extension.

ParameterValue
Monomer Styrene (St)
Initiator Ethyl 2-bromoisobutyrate
Catalyst CuBr₂ / TPMA
Reducing Agent AIBN (for ICAR ATRP)
Solvent DMF
Temperature Varies (e.g., 60-110 °C)
Resulting Polymer Well-defined PSt-Br
Data compiled from a typical Initiators for Continuous Activator Regeneration (ICAR) ATRP procedure. sigmaaldrich.com

NMP is a CRP technique controlled by a reversible termination reaction between a growing polymer radical and a stable nitroxide radical. sigmaaldrich.comnih.gov The polymerization is often initiated by a conventional radical initiator (like benzoyl peroxide) in the presence of a nitroxide mediator (like TEMPO), or by a unimolecular alkoxyamine initiator which decomposes into both the initiating radical and the mediating nitroxide. sigmaaldrich.comsigmaaldrich.com

The use of this compound in NMP could follow a similar path to its use in conventional FRP. It could serve as the initial source of radicals, which are then trapped by a nitroxide to form alkoxyamines in situ, initiating the controlled polymerization. The pendant vinyl groups from the initiator would still be available for subsequent reactions, allowing for the creation of branched structures or graft copolymers. researchgate.netnih.gov For instance, a linear polymer with pendant nitroxide groups can be reacted with a polymer containing a terminal radical (generated from a different initiator) to form graft copolymers via atom transfer nitroxide radical coupling (ATNRC). fudan.edu.cn A strategy using this compound could be envisioned to create a polymer backbone with pendant double bonds, which are then functionalized to participate in NMP grafting reactions.

RAFT polymerization is a versatile CRP method that achieves control through a chain transfer agent (CTA), typically a thiocarbonylthio compound. rsc.org The selection of the initial radical source is crucial, with azo-initiators like AIBN being common. Peroxide initiators are often avoided because they can potentially oxidize the sulfur-containing RAFT agent, leading to a loss of control. boronmolecular.com

Despite this potential incompatibility, some RAFT polymerizations do utilize peroxide initiators under specific conditions. For example, hydroxyl radicals generated from hydrogen peroxide have been used to initiate controlled polymerization via RAFT. rsc.org If conditions could be optimized to minimize side reactions, this compound could serve as the radical source. Its inimer nature would allow for the synthesis of hyperbranched polymers via RAFT, a technique known as RAFT self-condensing vinyl polymerization. This would involve the inimer's vinyl group participating in the polymerization, which is controlled by the RAFT agent, leading to highly branched architectures. rsc.org

Controlled Radical Polymerization (CRP) Techniques

Design and Synthesis of Advanced Polymeric Materials

The bifunctional nature of this compound makes it a theoretical candidate for the one-step synthesis of complex, advanced polymeric materials. researchgate.net

The most direct application is the synthesis of hyperbranched polymers through self-condensing vinyl polymerization. researchgate.net In this process, the molecule acts simultaneously as both monomer and initiator. This leads to a highly branched, dendritic-like structure with a high density of functional groups (in this case, the terminal groups from the initiator fragments). researchgate.netresearchgate.net Hyperbranched polymers are of great interest for applications in coatings, additives, and drug delivery due to their unique rheological and solubility properties. researchgate.net

Another significant application is in the synthesis of graft copolymers. researchgate.netmdpi.com A polymer backbone could be synthesized from a conventional monomer with a small amount of this compound. This would produce a linear polymer with pendant vinyl groups along the chain. These vinyl groups can then serve as sites for a second polymerization, where another monomer is "grafted" from the backbone, resulting in a comb or brush-like architecture. This "grafting from" approach is a powerful tool for combining different polymer properties into a single material. nih.govnih.gov

Table 2: Research Findings on Polymer Architectures Using Functional Initiators This table summarizes findings from studies on functional initiators analogous to this compound, highlighting the types of advanced materials that can be synthesized.

Polymerization TechniqueFunctional Initiator TypeResulting Polymer ArchitectureKey Findings & References
Conventional FRP Peroxide Monomer (Inimer)Hyperbranched PolymerA versatile approach to branched vinyl polymers with high molecular weight and a high degree of branching. researchgate.net
ATRP Difunctional Initiator with Cleavable LinkerMid-Chain Degradable PolymerAllows for synthesis of polymers that degrade into smaller fragments under specific stimuli (e.g., H₂O₂). nih.govmdpi.com
ATNRC (NMP variant) Polymer with Pendant Nitroxide Groups + Polymer with Radical End-GroupGraft CopolymerHigh coupling efficiency (82-96%) achieved for grafting polystyrene and poly(tert-butyl acrylate). fudan.edu.cn
RAFT Inimer with RAFT-compatible initiating moietyHyperbranched PolymerCan be used to regulate the structure of hyperbranched polymers by confining the reaction in a microemulsion. researchgate.net

Fabrication of Block Copolymers and Graft Copolymers

The dual functionality of this compound is central to its application in the synthesis of block and graft copolymers. The tert-butyl peroxy group can initiate the polymerization of a wide range of monomers, while the pendant pent-4-ene group remains available for subsequent polymerization or modification steps. This allows for a "grafting from" approach, where polymer chains are grown from a pre-existing polymer backbone. mdpi.com

In a typical process, this compound can be used to initiate the polymerization of a first monomer, leading to a polymer chain with a terminal alkene group. This macroinitiator can then be utilized in a subsequent polymerization step. For instance, the terminal double bond can participate in ring-opening metathesis polymerization (ROMP) or be functionalized to initiate the polymerization of a second monomer, thereby forming a diblock copolymer. frontiersin.org

Graft copolymers can be synthesized by first copolymerizing a small amount of a monomer bearing a reactive group that can be converted to an initiating site with a primary monomer. Alternatively, a polymer backbone can be created with pendant groups that can react with this compound to introduce initiating sites along the chain. From these sites, a second monomer is polymerized, resulting in a graft copolymer architecture. researchgate.netgoogle.com The synthesis of graft copolymers often involves techniques like Atom Transfer Radical Polymerization (ATRP) or Nitroxide-Mediated Polymerization (NMP), which allow for controlled growth of the grafted chains. longdom.org

Table 1: Examples of Block and Graft Copolymers Synthesized Using Functional Initiators

Copolymer TypeMonomer AMonomer BPolymerization Technique(s)Reference
Diblock CopolymerIsobutyl vinyl etherStyreneLiving Cationic and NMP rsc.org
Diblock Copolymertert-Butyl acrylate (B77674)4-AcetoxystyreneNMP sigmaaldrich.com
Graft CopolymerCellulose acetate (B1210297) (backbone)Methyl methacrylate (B99206) (grafts)NMP ("grafting from") longdom.org
Graft CopolymerNorbornene (backbone)tert-Butyl acrylate (grafts)ATRP and ROMP researchgate.net

Preparation of Functional Polymers with Tailored End-Groups

The ability to introduce specific chemical functionalities at the ends of polymer chains is crucial for creating advanced materials with controlled properties and for subsequent chemical transformations. nih.gov The use of functional initiators like this compound provides a direct and efficient method for achieving end-group functionalization. cmu.edu

When this compound is used to initiate polymerization, the resulting polymer chain will possess a terminal pent-4-ene group. This versatile functional group can undergo a variety of chemical reactions, allowing for the introduction of a wide range of other functionalities. For example, the terminal alkene can be converted to an alcohol, an aldehyde, a carboxylic acid, or an amine through established organic transformations. sigmaaldrich.com This post-polymerization modification allows for the precise tailoring of the polymer's end-group to suit specific applications, such as conjugation to biomolecules, attachment to surfaces, or for use as a macroinitiator in further polymerization reactions. mdpi.com

The efficiency of end-group functionalization can be very high, often approaching 100% under optimized reaction conditions. This high degree of functionalization is critical for applications where precise control over the polymer architecture is required. cmu.edu

Table 2: Potential End-Group Transformations of Polymers Synthesized with this compound

Initial End-GroupTarget Functional GroupReagents/Reaction TypePotential Application
Pent-4-eneHydroxyl (-OH)Hydroboration-oxidationInitiator for ring-opening polymerization, bioconjugation
Pent-4-eneAldehyde (-CHO)Ozonolysis (reductive workup)Cross-linking reactions, surface modification
Pent-4-eneCarboxylic Acid (-COOH)Ozonolysis (oxidative workup)pH-responsive materials, drug delivery
Pent-4-eneAmine (-NH2)Hydroformylation followed by reductive aminationBioconjugation, layer-by-layer assembly
Pent-4-eneEpoxideEpoxidation (e.g., with m-CPBA)Curing agent, reactive blending

Role in the Development of Self-Healing Materials and Resins

The development of self-healing polymers, which can autonomously repair damage, is a rapidly growing field of materials science. nih.gov One common strategy for creating intrinsic self-healing materials is to incorporate dynamic or reversible chemical bonds into the polymer network. uu.nl The terminal alkene functionality introduced by this compound can be leveraged to create such networks.

For example, polymers with terminal pent-4-ene groups can be cross-linked using reactions that form reversible bonds. This could involve metathesis reactions or other dynamic covalent chemistries. When the material is damaged, the reversible bonds can break and reform upon the application of a stimulus such as heat or light, allowing the material to heal. mdpi.com

In the context of self-healing resins, polymers functionalized with the pent-4-ene group can be incorporated into a resin formulation. These functional polymers can then co-react with other components of the resin to form a cross-linked network. The presence of these specific functionalities can enhance the self-healing capability of the resulting material by providing sites for reversible bond formation or by improving the mobility of polymer chains to facilitate crack healing. nih.gov The ability to create well-defined functional polymers using initiators like this compound is therefore a key enabling technology for the rational design of advanced self-healing materials. rsc.org

Spectroscopic and Advanced Analytical Characterization of Tert Butyl Pent 4 Eneperoxoate and Polymeric Products

Spectroscopic Methods for Structure and Purity Determination

Spectroscopic analysis provides the fundamental framework for the molecular characterization of tert-Butyl pent-4-eneperoxoate. Techniques such as NMR, IR, Raman, and mass spectrometry each offer unique insights into the compound's structural features and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the prominent singlet signal for the tert-butyl group's nine equivalent protons is expected to appear in the upfield region, typically around 1.2-1.4 ppm. ijpsr.com The protons of the pent-4-ene group will exhibit more complex splitting patterns in the olefinic region (around 4.9-5.9 ppm) and the allylic and aliphatic regions (around 2.1-2.5 ppm). hmdb.caresearchgate.net

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. hmdb.cachemicalbook.com The spectrum would show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the perester, and the five distinct carbons of the pentenyl chain. docbrown.info The chemical shift of the carbon atoms in the double bond is particularly diagnostic, typically appearing far downfield. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
(CH₃)₃C-~1.3 (s, 9H)~26 (3C), ~82 (1C)
-C(O)OO--~170
-CH₂-C(O)-~2.4 (t, 2H)~35
-CH₂-CH=CH₂~2.1 (q, 2H)~30
-CH=CH₂~5.8 (m, 1H)~138
=CH₂~5.0 (m, 2H)~115

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are critical for identifying the characteristic functional groups within this compound.

IR spectroscopy is particularly sensitive to polar bonds. The most prominent absorption band in the IR spectrum is expected to be the C=O stretching vibration of the perester group, typically found in the region of 1750-1780 cm⁻¹. Other key absorbances include the C-O-O stretching of the peroxy linkage, and the characteristic C=C stretching and =C-H bending vibrations of the terminal alkene group around 1640 cm⁻¹ and 910-990 cm⁻¹, respectively. nist.govnist.gov

Raman spectroscopy, which is more sensitive to non-polar bonds, provides complementary information. The C=C double bond of the pentenyl group would give a strong Raman signal. researchgate.net

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=O (Perester)Stretch1750 - 1780
C-H (sp³ Aliphatic)Stretch2850 - 3000
C-H (sp² Alkene)Stretch3010 - 3095
C=C (Alkene)Stretch1640 - 1650
=C-H (Alkene)Bend910 - 990
O-O (Peroxide)Stretch820 - 890

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. Electron ionization (EI) is a common technique used for this purpose.

The molecular ion peak [M]⁺ would confirm the compound's molecular weight. nist.gov Characteristic fragmentation pathways for peresters often involve the cleavage of the weak O-O bond. Therefore, significant fragment ions would be expected corresponding to the tert-butoxy (B1229062) radical and the pent-4-enoyl cation. Further fragmentation of the pentenoyl portion is also likely. nist.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for assessing the purity of this compound and for monitoring its consumption during polymerization reactions.

Gas Chromatography (GC) for Volatile Species and Monomer Conversion

Gas chromatography (GC), typically coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is well-suited for the analysis of volatile compounds like this compound. nih.govsigmaaldrich.com The technique allows for the separation of the perester from starting materials, byproducts, or solvents, enabling purity assessment. tajhizkala.ir

In polymerization studies, GC is a powerful tool for quantifying the conversion of the monomer. By monitoring the decrease in the peak area of this compound over time, the kinetics of the polymerization reaction can be accurately determined. tajhizkala.ir

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of thermally sensitive compounds like peroxides, as it is performed at or near ambient temperature. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is the most common mode for this type of analysis. sielc.comscharlab.com

HPLC can be used to determine the purity of this compound with high accuracy. fishersci.ca It is also an effective method for monitoring the progress of reactions involving the perester, allowing for the quantification of both the reactant and the formation of non-volatile products. bldpharm.com

Quantitative Analytical Methods for Peroxoate Content

Determining the active oxygen content of the peroxoate is essential for its application as a polymerization initiator. Various analytical methods can be employed for the precise quantification of the peroxide linkage. americanchemistry.com

Iodometric titration is a classic and reliable redox method for quantifying organic peroxides. scribd.com The general principle involves the reaction of the peroxide with an excess of iodide ions (usually from potassium iodide or sodium iodide) in an acidic medium. tajhizkala.irxylemanalytics.com The peroxide oxidizes the iodide to iodine (I₂). The amount of liberated iodine, which is stoichiometric to the amount of peroxide present, is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, typically using a starch indicator to detect the endpoint. scribd.comtajhizkala.ir

For dialkyl peroxides and other stable peroxides, the reaction with iodide can be slow at room temperature. rsc.orgrsc.org Therefore, the procedure for a peroxoate like this compound would likely involve dissolving the sample in a suitable organic solvent mixture (e.g., acetic acid and chloroform (B151607) or methylene (B1212753) chloride) and allowing the reaction with a saturated sodium iodide solution to proceed for a specific time, potentially at an elevated temperature (e.g., 60°C) to ensure complete reaction. tajhizkala.irxylemanalytics.com

The peroxide value (PV) is often expressed in milliequivalents (meq) of active oxygen per kilogram of sample. scribd.com

Reaction Scheme for Iodometric Titration:

R-O-O-R' + 2I⁻ + 2H⁺ → I₂ + R-OH + R'-OH

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Table 2: Example of Iodometric Titration Data for Peroxide Quantification This table provides an example of the data and calculations involved in a typical iodometric titration for an organic peroxide.

ParameterBlankSample
Sample Weight (g)N/A0.250
Na₂S₂O₃ Normality (N)0.10.1
Titration Volume (mL)0.1015.50
Calculation
Net Titration Volume (mL)15.40
Active Oxygen (%)(15.40 * 0.1 * 0.008 / 0.250) * 100 = 4.93%

The calculation is based on standard procedures for peroxide assay. tajhizkala.ir

Besides titration, spectrophotometric and electrochemical methods offer sensitive alternatives for peroxide quantification. austinpublishinggroup.com

Spectrophotometric methods are based on reactions that produce a colored product, where the absorbance is proportional to the peroxide concentration. ijacskros.com One common approach involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the peroxide. The resulting Fe³⁺ ions then form a colored complex with a suitable reagent, such as thiocyanate (B1210189) (SCN⁻) or xylenol orange, which can be measured spectrophotometrically. mdpi.com Another approach could involve using chromogenic substrates that change color upon oxidation by the peroxide, often catalyzed by an enzyme like peroxidase or a mimetic. ias.ac.inresearchgate.net For instance, a method using titanium(IV) chloride has been developed, which forms a stable, colored complex with peroxides in organic solvents, allowing for their photometric determination. google.com

Electrochemical methods provide a highly sensitive means of detecting peroxides. These techniques are typically based on the reduction of the peroxide group at an electrode surface. mdpi.comias.ac.in A sample containing the peroxide can be analyzed in a suitable electrolyte solution, and the current generated at a specific potential is proportional to the peroxide concentration. This can be performed using techniques like cyclic voltammetry or amperometry. preprints.org The accuracy of electrochemical methods can be high, and they can be advantageous over titrimetric methods, especially for low peroxide concentrations or samples where colored impurities might interfere with a visual endpoint. mdpi.com

Computational and Theoretical Investigations of Tert Butyl Pent 4 Eneperoxoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. northwestern.edunih.gov These methods determine the optimized geometry, electronic energy, molecular orbital distributions (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and other electronic properties. northwestern.edubsu.by

For organic peroxides, DFT calculations are commonly used to optimize molecular structures and calculate various descriptors that help predict their properties, such as thermal stability. acs.orgnih.gov For instance, the B3LYP hybrid functional is frequently employed for organic compounds to balance accuracy with computational cost. nih.gov The electronic structure of a perester like tert-Butyl pent-4-eneperoxoate is characterized by the weak O-O peroxide bond, which significantly influences its reactivity. The HOMO and LUMO energies are critical in this context, as the HOMO-LUMO gap can be an indicator of chemical reactivity and stability.

Table 1: Representative Calculated Electronic Properties for Analogous Organic Molecules This table presents data from related compounds to infer properties for this compound.

Compound/SystemComputational MethodCalculated PropertyValueReference
N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamidePM6HOMO Energy-9.584 eV bsu.by
N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamidePM6LUMO Energy0.363 eV bsu.by
General Organic PeroxidesDFT (B3LYP/6-31G)Structure OptimizationCommonly used for descriptor calculation nih.gov

Theoretical Modeling of Peroxide Bond Dissociation Energies (BDEs)

The most critical energetic parameter for a peroxide is the Bond Dissociation Energy (BDE) of the O-O bond, as its homolytic cleavage initiates radical reactions. The BDE is a direct measure of the bond's strength and a key factor in determining the compound's thermal stability and utility as a radical initiator. researchgate.net

Computational chemistry provides reliable methods for calculating BDEs. High-level ab initio methods like CBS-APNO and G4 theory, as well as various DFT functionals, have been benchmarked for their accuracy in predicting peroxide BDEs. researchgate.netchemrxiv.org Studies have shown that functionals like M06-2X can produce BDE values that compare favorably with high-accuracy methods. researchgate.net

For example, the O-O BDE for tert-butyl hydroperoxide (t-BuOOH) has been calculated to be around 46 kcal/mol using methods like CBS-Q and CBS-QB3. wayne.edu The BDE of di-tert-butyl peroxide is calculated to be 42.35 kcal/mol at the CBS-APNO level, which is in excellent agreement with experimental values. wayne.edu The slightly lower BDE in di-tert-butyl peroxide compared to other hydroperoxides is attributed to the stabilization of the resulting tert-butoxy (B1229062) radical via hyperconjugation. wayne.edu For this compound, the BDE would be influenced by the pent-4-enoyl group. The structure of the resulting pent-4-enoyloxyl radical and its subsequent stability would be a determining factor.

Table 2: Calculated O-O Bond Dissociation Energies (BDEs) for Related Peroxides

PeroxideComputational MethodCalculated BDE (kcal/mol)Reference
tert-Butyl Hydroperoxide (t-BuOOH)CBS-APNO45.81 wayne.edu
tert-Butyl Hydroperoxide (t-BuOOH)CBS-Q / CBS-QB346.4 / 46.8 wayne.edu
di-tert-Butyl PeroxideCBS-APNO42.35 wayne.edu
General ROOH PeroxidesDFT (ωB97 family)Mean absolute deviations ~5.0 kcal/mol from experimental chemrxiv.org

Simulation of Radical Reaction Pathways and Kinetics

Upon thermal or photochemical decomposition, this compound is expected to break at the O-O bond, forming a tert-butoxyl radical and a pent-4-enoyloxyl radical. Computational methods are essential for simulating the subsequent fate of these radicals. acs.org This includes further fragmentation, hydrogen abstraction, or, in the case of the pent-4-enoyloxyl radical, intramolecular reactions involving the double bond.

Simulations using kinetic solvers combined with quantum chemical calculations can model complex reaction networks. acs.orgarxiv.org For unsaturated peroxy radicals, recent studies have investigated unimolecular reactions like H-shifts and cyclizations. rsc.org The pent-4-enoyloxyl radical from this compound could potentially undergo decarboxylation to form a pent-4-enyl radical. Alternatively, intramolecular cyclization could occur.

Recent research on the reactions of organic peroxy radicals with unsaturated compounds has shown that the reaction pathways are more complex than previously thought, often proceeding through accretion pathways rather than simple epoxide formation under atmospheric conditions. rsc.orgnih.govresearchgate.net While these studies focus on intermolecular reactions, the principles can be applied to the potential intramolecular reactions of the radical derived from this compound. Theoretical calculations can predict the energy barriers for these competing pathways, allowing for an estimation of their rate constants via Transition State Theory. copernicus.org

Table 3: Computationally Investigated Reaction Pathways for Related Radical Species

Radical SystemFocus of Computational StudyKey FindingReference
Acyl Peroxy RadicalsUnimolecular H-shift and ring closure reactionsRing closures are the major atmospheric fate of unsaturated acyl peroxy radicals. rsc.org
Unsaturated Alkylperoxy Radicals (e.g., 1-pentenyl-O2)Unimolecular reaction kineticsObserved unimolecular decay points to isomerization and cyclization pathways. rsc.org
Benzoyloxy RadicalsUltrafast decarboxylation dynamicsDecomposition rates can be predicted using statistical unimolecular rate theory with DFT-calculated energies. researchgate.net
Organic Peroxy Radicals + AlkenesReaction mechanismFavors accretion pathways over epoxide formation at atmospheric temperatures. rsc.orgnih.gov

Derivation of Structure-Reactivity Relationships from Computational Insights

Structure-reactivity relationships correlate a molecule's structure with its chemical reactivity, a cornerstone of organic chemistry. numberanalytics.com Computational chemistry provides the quantitative data needed to build and refine these relationships. For organic peroxides, a key relationship involves correlating structural features with thermal stability, often quantified by the self-accelerating decomposition temperature (SADT). acs.orgnih.gov

By performing calculations on a series of related peroxides, one can develop quantitative structure-property relationship (QSPR) models. acs.org These models use computationally derived descriptors (e.g., bond lengths, orbital energies, steric parameters) to predict reactivity. nih.gov For tert-butyl peresters, the nature of the acyl group significantly impacts reactivity. For this compound, the presence and position of the C=C double bond is a critical structural feature. Computational analysis would likely show that this unsaturation provides alternative reaction pathways for the initial radical, potentially lowering the activation energy for decomposition compared to a saturated analogue.

Studies on acyl peroxy radicals have used computational methods to extend structure-activity relationships (SARs) for unimolecular reactions. rsc.orgresearchgate.net These SARs can estimate reaction rates based on the type of possible H-shift or cyclization. Such insights are crucial for predicting the atmospheric lifetime and reaction products of complex organic molecules. rsc.org Applying these principles, the reactivity of this compound is dictated by the interplay between the stable tert-butyl group, the relatively weak peroxide bond, and the reactive center provided by the terminal alkene.

Future Directions and Emerging Research Opportunities

Sustainable and Biocatalytic Approaches for Peroxoate Synthesis

The traditional synthesis of organic peroxides often involves reactants and conditions that are not aligned with the principles of green chemistry. beilstein-journals.org Future research into tert-Butyl pent-4-eneperoxoate will likely prioritize the development of more sustainable synthetic routes. A promising avenue is the adoption of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. researchgate.netnih.gov

Enzymes such as lipases and peroxidases have shown considerable promise in the synthesis and modification of polymers and other organic molecules. nih.govrsc.org Lipases, known for their ability to function in non-aqueous media, are particularly relevant for esterification reactions and could be engineered to catalyze the formation of the peroxy ester bond in this compound. rsc.org The Baeyer–Villiger oxidation of ketones by monooxygenases is another attractive biocatalytic method for producing lactones and esters, suggesting that enzymatic pathways could be developed for peroxy ester synthesis as well. nih.gov Research in this area could focus on screening for novel enzymes or engineering existing ones, like selenosubtilisin or certain peroxidases, which are effective in the enantioselective reduction of hydroperoxides, to catalyze the reaction between a suitable pentenoic acid derivative and tert-butyl hydroperoxide. researchgate.net The use of whole-cell biocatalysts, such as specific strains of Bacillus or Pseudomonas, which can perform asymmetric oxidations, also presents a viable strategy for developing a green synthesis protocol. researchgate.net

Precision Control in Polymerization through Advanced Peroxoate Initiators

Organic peroxides are fundamental as initiators in free-radical polymerization. sigmaaldrich.com The unique structure of this compound, featuring a terminal alkene, positions it as a functional initiator with the potential to create polymers with specialized architectures. The peroxy ester group can be thermally or photochemically cleaved to generate radicals that initiate polymerization, while the pendant pent-4-ene group remains available for subsequent modification.

This functionality is highly valuable in the context of controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. specificpolymers.com In such processes, this compound could act as an "inimer" (a molecule that is both an initiator and a monomer), leading to the formation of branched or graft copolymers. researchgate.net The terminal alkene can be incorporated into the polymer backbone or serve as a reactive site for post-polymerization modifications, such as click chemistry or thiol-ene reactions, allowing for the attachment of other polymer chains or functional molecules. specificpolymers.com This opens the door to creating complex polymer architectures like block copolymers, which are sought after for applications in drug delivery, surface modification, and advanced materials. sigmaaldrich.com

Future research would involve detailed kinetic studies to understand the polymerization behavior initiated by this compound. Key parameters to investigate would include the initiator efficiency, the rate of polymerization, and the degree of control over molecular weight and polydispersity. Comparing its performance with standard initiators like benzoyl peroxide or AIBN would be crucial for establishing its utility in precision polymerization. researchgate.net

Integration of this compound into Complex Catalytic Cycles

The reactivity of this compound extends beyond polymerization initiation. Its structure allows it to participate in complex catalytic cycles, acting as a source of both radicals and a functionalized alkyl group. The terminal alkene can coordinate with transition metals, while the peroxy group can undergo homolytic cleavage to generate radicals that drive subsequent reactions.

One documented synthetic application shows this compound reacting with cyclohexanone (B45756) to form 5-[(2-oxocyclohexyl)methyl]oxolan-2-one. chemsrc.com This transformation likely proceeds through a radical mechanism where the peroxy ester generates a radical that adds to the cyclohexanone. Such reactions highlight its potential in C-C bond-forming reactions and the synthesis of complex organic molecules. There is growing interest in the difunctionalization of alkenes, where a peroxy group and another functional group are added across a double bond. mdpi.comrsc.org Tert-butyl hydroperoxide (TBHP) is often used in these reactions as a radical precursor. rsc.org By analogy, this compound could be used in metal-catalyzed (e.g., using copper or iron catalysts) three-component reactions involving an alkene and another substrate, leading to multifunctionalized products. mdpi.combeilstein-journals.org

Future investigations could explore its use in cascade reactions, where the initial radical generation triggers a series of transformations to build molecular complexity in a single step. The interplay between the peroxy functionality and the terminal alkene within a catalytic cycle could lead to novel and efficient synthetic methodologies.

Development of High-Throughput Screening for Novel Peroxoate Applications

To unlock the full potential of this compound and similar functional peroxides, efficient methods for discovering and optimizing new reactions are essential. High-throughput screening (HTS) offers a powerful platform for rapidly evaluating a large number of reaction conditions, catalysts, and substrates. nih.gov

Developing HTS assays for peroxide-based reactions would accelerate the discovery of new applications for this compound. For instance, fluorescence-based assays could be designed to monitor the rate of polymerization or the efficiency of a catalytic reaction in real-time within a multi-well plate format. nih.gov Such assays could screen for optimal catalysts, solvents, and temperatures for reactions involving this peroxy ester. Furthermore, HTS methods can be coupled with computational approaches like DFT and machine learning to predict reaction outcomes and guide experimental design, significantly reducing the time and resources required for research and development. rsc.org

Future work in this area would involve creating specific analytical protocols compatible with HTS, such as rapid chromatographic or spectroscopic methods, to quantify reaction products and byproducts. nih.gov These screening platforms could be used to explore its reactivity in diverse chemical spaces, potentially uncovering novel transformations and applications in materials science, pharmaceuticals, and specialty chemicals.

Q & A

Q. Q. What are best practices for designing reproducible kinetic studies with tert-Butyl pent-4-eneperoxoate?

  • Methodological Answer : Use automated syringe pumps for precise reagent addition and in-situ UV-Vis or IR spectroscopy for real-time monitoring. Calibrate instruments with standard peroxoates (e.g., tert-butyl hydroperoxide) to ensure data comparability across labs .

Q. Q. How can researchers validate the purity of tert-Butyl pent-4-eneperoxoate batches?

  • Methodological Answer : Implement orthogonal purity assays: HPLC with diode-array detection (DAD) for organic impurities, Karl Fischer titration for water content, and iodometric titration for active peroxide quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.